5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-3h-1,2,4-triazol-3-one

Catalog No.
S16159633
CAS No.
M.F
C12H12BrN3OS
M. Wt
326.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-...

Product Name

5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-3h-1,2,4-triazol-3-one

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-cyclopropyl-1H-1,2,4-triazol-5-one

Molecular Formula

C12H12BrN3OS

Molecular Weight

326.21 g/mol

InChI

InChI=1S/C12H12BrN3OS/c13-9-3-1-2-8(6-9)7-18-12-15-14-11(17)16(12)10-4-5-10/h1-3,6,10H,4-5,7H2,(H,14,17)

InChI Key

IAGKDOOGAHHNMT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)NN=C2SCC3=CC(=CC=C3)Br

5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound characterized by the presence of a triazole ring, a cyclopropyl group, and a bromobenzyl thioether moiety. Its molecular formula is C12H12BrN3OS, and it has a CAS number of 923231-89-4. The compound exhibits unique structural features that contribute to its potential biological activities and applications in medicinal chemistry.

Typical of triazole derivatives, including:

  • Nucleophilic substitutions: The sulfur atom in the thioether can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Cyclization reactions: The triazole ring can be involved in cyclization processes, potentially forming more complex heterocycles.
  • Reduction reactions: The carbonyl group in the triazolone can be reduced to alcohols or other derivatives under appropriate conditions.

5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one has demonstrated various biological activities:

  • Antimicrobial properties: Compounds containing triazole rings are often investigated for their antimicrobial efficacy. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
  • Antifungal activity: Triazoles are well-known for their antifungal properties, making this compound a candidate for further testing against fungal infections.
  • Potential anticancer effects: Some derivatives of triazoles have shown promise in cancer research, indicating that this compound could be explored for similar therapeutic applications.

The synthesis of 5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves:

  • Formation of the triazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of the thioether moiety: The bromobenzyl group can be introduced via nucleophilic substitution on a suitable precursor containing a sulfur atom.
  • Cyclopropyl group incorporation: The cyclopropyl moiety can be synthesized through cyclopropanation reactions or introduced from commercially available cyclopropyl-containing reagents.

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for developing new antimicrobial or antifungal agents.
  • Agricultural chemistry: Its properties might be explored for use in crop protection products against fungal pathogens.
  • Material science: The unique structural features may allow for the development of novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding the mechanism of action and potential side effects of 5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one. These studies may include:

  • Binding affinity assays: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular uptake studies: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.
  • In vivo studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to predict human responses.

Several compounds share structural similarities with 5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-bromo-5-cyclopropyl-1H-1,2,4-triazoleTriazole ring with cyclopropyl groupAntimicrobialLacks thioether substituent
5-(bromobenzyl)-1H-tetrazoleTetrazole ring with benzyl groupAntifungalDifferent heterocyclic structure
4-(bromobenzyl)-1H-pyrazolePyrazole ring with bromobenzylAnticancerDifferent ring system

The presence of both thioether and cyclopropyl functionalities in 5-((3-Bromobenzyl)thio)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one distinguishes it from other similar compounds and may enhance its biological activity and specificity.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

324.98845 g/mol

Monoisotopic Mass

324.98845 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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